molecular formula C27H25N3OS2 B2909607 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851412-64-1

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2909607
CAS No.: 851412-64-1
M. Wt: 471.64
InChI Key: YRELULYKZDIETD-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining indole and benzothiazole moieties linked via a thioacetamide bridge. The indole nucleus is substituted with a 2,5-dimethylbenzyl group at the N1 position, while the benzothiazole ring bears a methyl group at the 6-position. Such structural features are hypothesized to enhance lipophilicity and receptor-binding interactions, making it a candidate for therapeutic applications.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS2/c1-17-8-10-19(3)20(12-17)14-30-15-25(21-6-4-5-7-23(21)30)32-16-26(31)29-27-28-22-11-9-18(2)13-24(22)33-27/h4-13,15H,14,16H2,1-3H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELULYKZDIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Monoamine Oxidase Inhibition: The compound inhibits the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters.

    Anti-inflammatory Action: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Key Structural Features Reference
Target Compound 2,5-Dimethylbenzyl-indole, 6-methylbenzothiazole, thioacetamide linker
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Cyanoacetate ester, unsubstituted benzothiazole
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides Oxadiazole core, indole-methyl substitution
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide Fluorinated benzothiadiazole, sulfone groups

Key Observations :

  • The target compound’s 2,5-dimethylbenzyl group on indole may improve metabolic stability compared to unsubstituted indoles in .
  • Replacement of the oxadiazole ring () with a benzothiazole in the target compound could alter electronic properties and binding affinity .

Key Observations :

  • The target compound’s synthesis likely mirrors ’s methodology but with tailored substrates (e.g., 2,5-dimethylbenzyl chloride for indole alkylation) .
  • ’s multi-step synthesis highlights challenges in achieving high yields for complex hybrids, suggesting similar hurdles for the target compound .

Antimicrobial and Antiviral Activity

Compound Class Bioactivity Notable Results Reference
Thiazolidinone-benzothiazoles () Anti-HIV, antibacterial CC50 < 10 µM for MT-4 cells (cytotoxicity)
Oxadiazole-thioacetamides () Antifungal, antitubercular MIC: 2–8 µg/mL against C. albicans
Pyridine-thioacetamides () CD73 inhibition (anticancer) IC50: 0.5–5 µM

Key Observations :

  • The target compound’s benzothiazole and indole moieties are associated with anticancer and antimicrobial activities in analogs (–6).
  • Substitutions like the 6-methyl group on benzothiazole may reduce cytotoxicity compared to ’s thiocyanate derivatives .

Physicochemical Properties

Compound Class logP* Solubility (µg/mL) Molecular Weight
Target Compound 4.2 (predicted) <10 (aqueous) ~480 g/mol
Hybrids 3.8–4.5 15–30 400–450 g/mol
Pyridines 2.5–3.5 >50 450–500 g/mol

*Predicted using fragment-based methods.

Key Observations :

    Biological Activity

    The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings, mechanisms of action, and biological activities associated with this compound.

    Chemical Structure and Properties

    This compound belongs to the class of thioacetamides and features a complex molecular structure characterized by an indole core, a thioether linkage, and a thiazole moiety. Its molecular formula is C23H23N3O2SC_{23}H_{23}N_{3}O_{2}S with a molecular weight of approximately 407.55 g/mol . The structural representation can be summarized as follows:

    PropertyValue
    Molecular FormulaC23H23N3O2S
    Molecular Weight407.55 g/mol
    Structural ClassThioacetamide

    The mechanism through which this compound exerts its pharmacological effects involves interactions with biological macromolecules. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether linkage may enhance binding affinity, contributing to its biological efficacy .

    Anticancer Properties

    Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, derivatives tested against the WI-38 VA-13 subline displayed potent anticancer activity with effective concentrations (EC50) ranging from 28 ng/mL to 290 ng/mL .

    Anti-inflammatory Activity

    The compound has also been noted for its anti-inflammatory effects. Similar thioacetamides have demonstrated the ability to inhibit pathways associated with inflammation, suggesting that this compound may modulate inflammatory responses through specific biochemical interactions .

    Case Studies and Research Findings

    Several studies have explored the biological activity of related compounds and their implications:

    • Anticancer Screening : A study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the importance of structural derivatives in enhancing anticancer efficacy .
    • Inhibition Studies : In vitro assays indicated that thiazole-containing compounds could inhibit specific biological pathways related to cancer progression and inflammation, supporting the potential use of this compound in therapeutic applications .

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